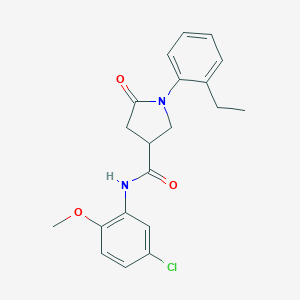
1-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CEP-1347, is a small molecule compound that has been extensively studied for its potential therapeutic uses. It was initially developed as a neuroprotective agent and has been investigated for its ability to treat a variety of diseases, including Parkinson's disease, Alzheimer's disease, and multiple sclerosis.
作用机制
The exact mechanism of action of 1-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood, but it is believed to act through the inhibition of the c-Jun N-terminal kinase (JNK) signaling pathway. JNK is a stress-activated protein kinase that is involved in various cellular processes, including apoptosis, inflammation, and oxidative stress. By inhibiting JNK, 1-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide may protect neurons from degeneration and reduce inflammation and oxidative stress.
Biochemical and Physiological Effects:
1-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce neuronal degeneration, improve motor function, reduce inflammation and oxidative stress, and improve cognitive function. These effects are believed to be mediated through the inhibition of the JNK signaling pathway.
实验室实验的优点和局限性
1-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. It has been extensively studied in animal models and has shown promising results for various diseases. However, there are also some limitations to using 1-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments. It has not been extensively studied in humans, and its safety and efficacy in humans are not fully understood. Additionally, the exact mechanism of action of 1-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood, which may limit its potential therapeutic uses.
未来方向
There are several future directions for the study of 1-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One direction is to further investigate its potential therapeutic uses in various diseases, including Parkinson's disease, Alzheimer's disease, and multiple sclerosis. Another direction is to further elucidate its mechanism of action and identify potential targets for drug development. Additionally, studies in human subjects are needed to determine the safety and efficacy of 1-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide in humans. Overall, 1-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has shown promising results in animal models and has the potential to be a valuable therapeutic agent for various diseases.
合成方法
The synthesis of 1-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide involves the reaction of 2,5-dimethylphenylhydrazine with 2-chlorobenzoyl chloride, followed by the addition of pyrrolidine-3-carboxylic acid and triethylamine. The resulting compound is then purified using column chromatography. This method has been optimized for high yield and purity, and the resulting compound has been characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
科学研究应用
1-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been investigated for its potential therapeutic uses in various diseases, including Parkinson's disease, Alzheimer's disease, and multiple sclerosis. In Parkinson's disease, 1-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to protect dopaminergic neurons from degeneration and improve motor function in animal models. In Alzheimer's disease, 1-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to reduce amyloid beta-induced neurotoxicity and improve cognitive function in animal models. In multiple sclerosis, 1-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to reduce inflammation and demyelination in animal models.
属性
产品名称 |
1-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide |
|---|---|
分子式 |
C19H19ClN2O2 |
分子量 |
342.8 g/mol |
IUPAC 名称 |
1-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H19ClN2O2/c1-12-7-8-13(2)16(9-12)21-19(24)14-10-18(23)22(11-14)17-6-4-3-5-15(17)20/h3-9,14H,10-11H2,1-2H3,(H,21,24) |
InChI 键 |
OZPQBDKTYLZWLS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3Cl |
规范 SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![4-Chlorobenzyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271165.png)
![Isopropyl 4-({[1-(2-ethylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271168.png)






